(R)-1-(5-Bromofuran-2-yl)ethan-1-ol is an organic compound notable for its unique structural features, which include a furan ring substituted with a bromine atom at the 5-position and an alcohol functional group at the ethan-1 position. The molecular formula of this compound is CHBrO, with a molecular weight of approximately 190.04 g/mol. The presence of the bromine atom not only contributes to its distinctive reactivity but also enhances its potential applications in various fields, particularly in medicinal chemistry and synthetic organic chemistry.
This compound can be synthesized through various chemical reactions involving furan derivatives, with specific methods optimized for yield and purity in both laboratory and industrial settings. Its unique structure makes it a valuable compound for research and development in chemistry and biology.
(R)-1-(5-Bromofuran-2-yl)ethan-1-ol belongs to the class of organic compounds known as furan derivatives. These compounds are recognized for their wide range of biological activities, including potential antimicrobial properties and enzyme inhibition capabilities.
The synthesis of (R)-1-(5-Bromofuran-2-yl)ethan-1-ol typically involves several key steps:
The synthesis can be performed using various reaction conditions, including temperature, solvent choice, and reaction time, which are crucial for optimizing yield and purity. Advanced techniques such as continuous flow reactors may be employed in industrial settings to enhance efficiency.
The molecular structure of (R)-1-(5-Bromofuran-2-yl)ethan-1-ol features:
| Property | Value |
|---|---|
| Molecular Formula | CHBrO |
| Molecular Weight | 190.04 g/mol |
| InChI | InChI=1S/C6H8BrO/c1-4(8)5-2-3-6(7)9-5/h2-4H,8H2,1H3 |
| SMILES | CC(C1=CC=C(O1)Br)N |
(R)-1-(5-Bromofuran-2-yl)ethan-1-ol can participate in various chemical reactions due to its functional groups:
These reactions allow for modifications that enhance the compound's properties and applications in synthetic chemistry.
The mechanism of action of (R)-1-(5-Bromofuran-2-yl)ethan-1-ol involves its interaction with biological targets, where:
Research indicates that this compound may influence enzyme activity and receptor binding, suggesting potential therapeutic applications.
(R)-1-(5-Bromofuran-2-yl)ethan-1-ol is characterized by:
The compound exhibits:
| Property | Value |
|---|---|
| Density | Approx. 1.3 g/cm³ |
| Melting Point | Not specified |
| Solubility | Soluble in ethanol |
These properties make it suitable for various applications in synthetic organic chemistry and medicinal research.
(R)-1-(5-Bromofuran-2-yl)ethan-1-ol has several applications across different fields:
The synthesis of enantiomerically pure (R)-1-(5-bromofuran-2-yl)ethan-1-ol represents a significant challenge in asymmetric organic synthesis due to the compound's utility as a chiral building block for pharmaceuticals and natural products. This section comprehensively explores four strategic approaches to accessing this chiral bromofuran derivative with high enantiomeric excess.
The prochiral ketone 1-(5-bromofuran-2-yl)ethanone (CAS 3199-50-6) serves as the principal precursor for synthesizing the target chiral alcohol [3] [8]. This crystalline solid (molecular formula C₆H₅BrO₂, MW 189.01) features an electron-deficient carbonyl adjacent to the brominated furan ring, influencing its reactivity in reduction processes [8]. Chemical reduction using metal hydrides typically yields racemic alcohol, necessitating chiral control strategies.
Chirally-modified hydride reagents offer one pathway for enantioselective reduction. Aluminum-based complexes with chiral ligands (e.g., BINOL derivatives) can achieve moderate enantioselectivity (60-75% ee) but suffer from inconsistent reproducibility across substrates . Boron-based systems demonstrate superior functional group tolerance; CBS (Corey-Bakshi-Shibata) catalysts provide higher enantiocontrol (up to 88% ee) but require stringent anhydrous conditions and suffer from catalyst loading limitations at scale . The bromine substituent's electronic influence enhances carbonyl electrophilicity, potentially improving selectivity with certain catalysts but complicating purification due to by-product formation.
Table 1: Reduction Methods for 1-(5-Bromofuran-2-yl)ethanone
| Reduction Method | Reagent/Catalyst | Temperature | Solvent | ee (%) | Yield (%) |
|---|---|---|---|---|---|
| Sodium Borohydride | None | 0°C | MeOH | 0 | 92 |
| CBS Reduction | (S)-2-Methyl-CBS-oxazaborolidine | -20°C | Toluene | 88 | 85 |
| DIP-Chloride® | (S)-2,2'-Dihydroxy-1,1'-binaphthyl | -78°C | THF | 75 | 78 |
| Baker's Yeast | Saccharomyces cerevisiae | 30°C | H₂O | 35 (S) | 40 |
Transition metal-catalyzed hydrogenation represents a sophisticated approach to direct enantioselective synthesis. Ruthenium(II) complexes with chiral diphosphine ligands (BINAP, DuPhos derivatives) enable hydrogen activation for ketone reduction under mild conditions [7]. These systems achieve high turnover numbers (TON > 5,000) but encounter limitations with heteroaromatic substrates due to potential catalyst poisoning by the furan oxygen. Iridium-based catalysts bearing N,P-ligands demonstrate improved compatibility with heterocycles, achieving up to 92% ee in model furyl ketones, though specific data for the 5-bromo derivative remains limited in published literature [7].
Noyori-type transfer hydrogenation using chiral Ru- or Rh-complexes with formic acid/triethylamine as hydrogen donors offers operational simplicity. This method avoids high-pressure equipment and provides moderate enantioselectivity (70-85% ee) for furyl ketones. The 5-bromo substituent significantly impacts catalyst performance through steric and electronic effects – the electron-withdrawing bromine reduces electron density at the carbonyl carbon, potentially accelerating hydride transfer but complicating catalyst-substrate binding geometry optimization.
Table 2: Asymmetric Catalytic Systems for Chiral Furan Alcohol Synthesis
| Catalyst System | Ligand | Reaction Conditions | ee (%) | TON | Limitations |
|---|---|---|---|---|---|
| Ru(II)/BINAP | (S)-BINAP | 80 psi H₂, 50°C, 24h | 90 | 5,500 | Furan coordination inhibits activity |
| Ir(III)/Josiphos | (R,R)-Me-Josiphos | 100 psi H₂, rt, 12h | 92 | 8,000 | Bromine sensitivity |
| Ru-TsDPEN (Noyori) | (1S,2S)-TsDPEN | HCO₂H/NEt₃, 40°C, 8h | 85 | 1,200 | Substrate scope limitations |
| Rh(III)/Walphos | (S,S)-Walphos | iPrOH, KOH, 30°C, 15h | 88 | 3,500 | Bromofuran decomposition observed |
Whole-cell biocatalysts have emerged as powerful tools for synthesizing enantiopure (R)-1-(5-bromofuran-2-yl)ethan-1-ol. Lactobacillus paracasei BD101 exhibits exceptional performance in asymmetric ketone reduction . This microorganism expresses intracellular carbonyl reductases with high affinity for heteroaromatic ketones. Under optimized conditions (pH 7.0, 30°C, 150 rpm agitation), L. paracasei BD101 achieves >99% enantiomeric excess (ee) and 99% conversion of 1-(5-bromofuran-2-yl)ethanone within 24 hours . The process leverages the microorganism's innate cofactor recycling systems (NAD(P)H regeneration), eliminating expensive cofactor supplementation.
Critical to success is substrate feeding strategy – controlled addition of water-miscible organic cosolvents (5-10% DMSO) maintains substrate solubility while preserving cell viability. This system demonstrates remarkable scalability, achieving gram-scale production (9.78 g, 97% isolated yield) of enantiopure (R)-alcohol . Comparative studies reveal L. paracasei BD101 outperforms conventional baker's yeast, which typically exhibits lower enantioselectivity (35% ee) and conversion (40%) for this specific substrate . The biological reducing system exhibits excellent chemoselectivity, leaving the bromine substituent intact despite its potential lability under reducing conditions.
Table 3: Biocatalytic Performance for (R)-Alcohol Production
| Biocatalyst | Optimized Conditions | ee (%) | Conversion (%) | Productivity (g/L/h) | Scale Demonstrated |
|---|---|---|---|---|---|
| Lactobacillus paracasei BD101 | pH 7.0, 30°C, 150 rpm, 5% DMSO | >99 (R) | 99 | 0.42 | 9.78 g |
| Pichia glucozyma | pH 6.5, 28°C, 200 rpm | 98 (S) | 95 | 0.38 | 1.54 g |
| Lactobacillus kefiri P2 | pH 7.2, 32°C, 100 rpm, no cosolvent | 95 (R) | 99 | 0.31 | 500 mg |
| Purified ADH enzyme | NADPH cofactor, buffer, 30°C | 99 (S) | 85 | 0.28 | 100 mg |
When racemic synthetic routes prove economically advantageous, chiral resolution provides a viable pathway to enantiopure (R)-1-(5-bromofuran-2-yl)ethan-1-ol. Enzymatic kinetic resolution using lipases demonstrates particular efficacy . Immobilized Pseudomonas sp. lipase (lipase PS) catalyzes the enantioselective acylation of the (S)-alcohol with vinyl acetate in organic media (toluene, 40°C), achieving enantiomeric ratios (E) >200 [1] . This process leaves the (R)-alcohol unreacted, enabling separation of the enantiomers through standard chromatographic techniques. The bromine substituent enhances the steric differentiation recognized by the lipase active site, contributing to the high enantioselectivity observed.
Diastereomeric separation offers a complementary approach. Formation of diastereomeric esters with chiral acids (e.g., (1S)-camphanic acid chloride) enables separation via crystallization or chromatography. While effective for analytical-scale purification, this method suffers from atom inefficiency for large-scale applications. Chiral stationary phase chromatography (CSP-HPLC) with polysaccharide-derived columns (Chiralpak AD-H, Chiralcel OD) provides baseline separation of enantiomers, serving as an indispensable analytical tool and small-scale preparative method (>99.5% ee). Resolution efficiency depends critically on mobile phase optimization – hexane/isopropanol mixtures (90:10 to 95:5) yield optimal separation factors (α > 2.0) for this brominated furan alcohol.
Table 4: Resolution Methods for (R)-1-(5-Bromofuran-2-yl)ethan-1-ol
| Resolution Method | Key Agent/System | Conditions | ee (%) | Max Yield (%) | Advantages/Limitations |
|---|---|---|---|---|---|
| Lipase PS-Catalyzed KR | Vinyl acetate, toluene | 40°C, 24h | >99 (R) | 50 | Scalable but yield-limited by KR theory |
| Diastereomeric Crystallization | (1S)-Camphanic acid chloride | Et₃N, CH₂Cl₂, 0°C to rt | 99 | 40 | High purity possible; expensive resolving agent |
| Preparative CSP-HPLC | Chiralpak AD-H, hexane:iPrOH (95:5) | 5 mL/min, 25°C | >99.5 | 99 | Excellent purity; limited throughput capacity |
| Enantioselective Extraction | Chiral binaphthyl phosphonate | Biphasic system | 95 | 48 | Continuous operation possible; moderate ee |
Compounds Mentioned in Article
CAS No.: 81129-73-9
CAS No.: 27973-72-4
CAS No.: 948557-12-8
CAS No.: 1185071-64-0
CAS No.: 3773-25-9
CAS No.: